molecular formula C23H18N2O2 B2529322 N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide CAS No. 53983-72-5

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide

Cat. No. B2529322
CAS RN: 53983-72-5
M. Wt: 354.409
InChI Key: NVJBCIZHIKOYDF-UHFFFAOYSA-N
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Description

The compound "N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide" is a derivative of 8-hydroxyquinoline, which is a versatile scaffold in medicinal chemistry due to its metal chelating properties and biological activities. The structure of 8-hydroxyquinoline derivatives has been extensively studied, and these compounds have shown a range of pharmacological activities, including antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of related 8-hydroxyquinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the Bischler-Napieralski cyclization followed by N/C-alkylation sequences has been used to construct complex isoquinoline alkaloids . Similarly, substituted benzamides, which are structurally related to the compound of interest, have been synthesized through reactions involving aminocarbonyl phenylamino groups . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives is characterized by the presence of a metal-chelating moiety, which can adopt non-planar geometries as seen in the crystal structures of related compounds . The coordination chemistry of these ligands is diverse, with different metal ions inducing various geometries and oxidation states upon complexation.

Chemical Reactions Analysis

8-Hydroxyquinoline derivatives participate in a variety of chemical reactions, including azo coupling, which is used in analytical test reactions for nitrite and nitrate anions . The reactivity of these compounds can be further explored through oxidative coupling reactions, as demonstrated by the Rh-catalyzed coupling between benzamides and alkynes to synthesize polycyclic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives are influenced by their molecular structure and the presence of functional groups. For example, the introduction of halogen atoms can affect the antibacterial activity of these compounds . The photophysical properties are also of interest, as seen in the fluorogenic chemodosimetric behavior of a thioamide derivative of 8-hydroxyquinoline, which exhibits selective fluorescence enhancement upon binding to Hg2+ ions .

Scientific Research Applications

Antifungal Activity

Research has demonstrated the potential of derivatives of benzamide, including those with 8-hydroxyquinoline, as antifungal agents. Studies on 2‐alkoxy derivatives of benzamide and N‐substituted benzamides reveal their efficacy in vitro against various fungal infections, often showing greater fungistatic potency compared to other antifungal agents (Coates et al., 1957).

Synthesis of Arylbenzoxazole Derivatives

The compound plays a role in the synthesis of arylbenzoxazole derivatives, an important class of compounds with various applications. A one-pot synthesis approach using copper-catalyzed intermolecular C–N/intramolecular C–O couplings has been developed, employing substrates like N-(2-Chloro-phenyl)-2-halo-benzamides and primary amines, with 8-hydroxyquinoline as a ligand (Miao et al., 2015).

Applications in Organic Synthesis

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide derivatives have applications in the synthesis of polycyclic amides and isoquinolones, facilitated by methods like Rh-catalyzed oxidative coupling (Song et al., 2010). This area of research contributes significantly to the development of new organic compounds with potential pharmaceutical applications.

Chemosensors for Metal Ions

Some derivatives of 8-hydroxyquinoline, including those related to benzamide, have been explored as chemosensors for metal ions. These compounds exhibit selective and sensitive signaling behaviors, making them useful in detecting specific metal ions like Hg2+ in various mediums (Song et al., 2006).

Antimicrobial and Antifungal Activities

Studies have shown that certain 8-hydroxyquinoline derivatives, including those combined with benzamide, exhibit significant antimicrobial and antifungal activities. These compounds, when tested against various bacterial and fungal strains, have shown increased effectiveness compared to their parent compounds (Dixit et al., 2010).

Anticancer Potential

Research into the synthesis of N-aryl/alkyl benzamides derivatives, which include the structure of this compound, has shown potential in anticancer applications. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, and certain derivatives have demonstrated promising results (Soda et al., 2022).

Mechanism of Action

Target of Action

The primary target of TCMDC-123701, also known as N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide, GNF-Pf-4651, or MMV666080, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-123701 interacts with PfCLK3, inhibiting its function . This interaction is facilitated by the co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-135051 . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123701 affects the RNA splicing pathway in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the parasite’s ability to survive and reproduce .

Pharmacokinetics

It is generally understood that for a drug to be effective, it needs to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of TCMDC-123701’s action is significant antiparasiticidal activity . It effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . This leads to a reduction in the survival and reproduction of the malaria parasite .

properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBCIZHIKOYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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